Nafocare B3

Innate Immunity Neutrophil Activation Phagocytosis

Nafocare B3 (MFBL-S, CAS 105617-61-6) is a crystalline succinimide dimer of the methylfurylbutyrolactone (MFBL) class, also known as Nafocare B. The MFBLs are synthetic biological response modifiers (BRMs) derived from 2-methyl-2,5-dihydrofuran and L-ascorbic acid.

Molecular Formula C26H29NO16
Molecular Weight 611.5 g/mol
CAS No. 105617-61-6
Cat. No. B1217477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafocare B3
CAS105617-61-6
Synonymsmethylfurylbutyrolactone
nafocare
nafocare B
nafocare B2
nafocare B3
Molecular FormulaC26H29NO16
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)NC1=O
InChIInChI=1S/2C11H12O7.C4H5NO2/c2*1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15;6-3-1-2-4(7)5-3/h2*2-3,6,8,12,14-15H,4H2,1H3;1-2H2,(H,5,6,7)/t2*6-,8+,10+,11-;/m00./s1
InChIKeyXDWNTERLNSGRHT-MAOZTTAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nafocare B3 (CAS 105617-61-6) Procurement Guide: Crystalline Succinimide Dimer Biological Response Modifier Profile


Nafocare B3 (MFBL-S, CAS 105617-61-6) is a crystalline succinimide dimer of the methylfurylbutyrolactone (MFBL) class, also known as Nafocare B [1]. The MFBLs are synthetic biological response modifiers (BRMs) derived from 2-methyl-2,5-dihydrofuran and L-ascorbic acid [1]. The parent compound (Nafocare B1) is an amorphous monomer (MW 252.7), while Nafocare B3 exists as a crystalline dimer (MW 611.5) formed by reaction with succinimide, structurally confirmed by x-ray crystallography [1]. This class demonstrates immunostimulatory activity on T- and B-lymphocytes with negligible acute toxicity in mice [1]. Nafocare B3 is distinguished within the series by its documented direct stimulation of human polymorphonuclear leukocyte (PMN) functions [2].

Nafocare B3 Substitution Risks: Why MFBL Class Interchangeability Cannot Be Assumed


The MFBL series (Nafocare B1, B2, B3) are not interchangeable despite a shared core chemistry. Nafocare B1 is an amorphous monomer, while B2 and B3 are crystalline dimers formed with different conjugating agents (succinic anhydride vs. succinimide), yielding distinct molecular weights, solubility profiles, and solid-state properties [1]. Critically, only Nafocare B3 (MFBL-S) has published evidence of direct human PMN activation — including chemotaxis, adherence, phagocytosis, and intracellular killing [2]. No equivalent data have been reported for Nafocare B1 or B2. Substituting a general MFBL or an in-class BRM such as levamisole would forfeit the specific innate immune cell activation profile that is uniquely documented for Nafocare B3. Without direct comparative data, assuming functional equivalence across the Nafocare series is scientifically unjustified and carries procurement risk.

Nafocare B3 Comparative Quantitative Evidence: Selecting MFBL-S Over Other Nafocare Variants and In-Class BRMs


Human PMN Functional Activation: Nafocare B3 Demonstrates Documented Neutrophil Stimulation Absent in Nafocare B1 and B2

Nafocare B3 (MFBL-S) is the only MFBL derivative with published quantitative data on human polymorphonuclear leukocyte (PMN) activation. In vitro treatment of human PMNs with microgram quantities of MFBL-S stimulated a twofold increase in directed migration, adherence to nylon, and uptake of E. coli lipopolysaccharide [1]. Phagocytosis of S. epidermidis and E. coli by PMNs was enhanced, and intracellular killing of S. epidermidis was significantly increased at all doses studied; killing of E. coli reached statistical significance at 10 μg/ml [1]. No comparable PMN functional data exist for Nafocare B1 (parent MFBL) or Nafocare B2 (MFBL-SA) in the published literature. This represents a cross-study differential, as the same research group characterized the entire series but elected to isolate PMN-stimulatory activity specifically to the succinimide dimer (B3).

Innate Immunity Neutrophil Activation Phagocytosis

Crystalline Dimeric Solid Form of Nafocare B3 Enables Superior Reproducibility Compared to the Amorphous Parent MFBL Monomer

The parent MFBL (Nafocare B1) is explicitly described as amorphous, while Nafocare B3 (MFBL-S) is a crystalline dimer whose structure has been confirmed by x-ray crystallography [1]. Amorphous solids are thermodynamically metastable and prone to batch-to-batch variability in solubility, dissolution rate, and stability, which can compromise experimental reproducibility. In contrast, crystalline forms provide defined polymorphic identity, enabling consistent dissolution behavior and reliable dosing. Nafocare B2 (MFBL-SA) shares the crystalline advantage but is a chemically distinct succinic anhydride conjugate, not the succinimide conjugate represented by B3 [1]. This structural difference may influence dissolution kinetics owing to the different hydrogen-bonding capacity of the succinimide moiety.

Solid-State Chemistry Formulation Reproducibility X-ray Crystallography

Class-Level Lymphocyte Stimulation: 200–800% Increase in Antibody-Producing Splenocytes and Fourfold IgG Enhancement

MFBLs as a class, including Nafocare B3, amplified antibody production in mice. Immunization with sheep erythrocytes (a T-cell-dependent antigen) followed by MFBL treatment yielded a 200–800% increase in antibody-producing splenic lymphocytes detected by the Jerne hemolytic plaque assay [1]. Mice immunized with soluble BSA and treated with an MFBL showed at least a fourfold increase in IgG-specific antibodies to BSA compared to controls [1]. This activity was shared across all three MFBL forms tested in the study. The class-level data set a baseline for adaptive immune potentiation that Nafocare B3 delivers in combination with its unique PMN-stimulating activity.

Adaptive Immunity Antibody Response T-cell Dependent Antigen

Safety Profile: Negligible Acute Toxicity and No Genotoxicity at 800 mg/kg

All three MFBL forms, including Nafocare B3, showed negligible toxicity in single-dose acute LD50 studies in mice and did not demonstrate genotoxic activity at 800 mg/kg in the mouse micronucleus assay [1]. This favorable safety profile, shared across the class, supports the selection of Nafocare B3 for in vivo studies without the additional toxicity burden that may accompany other BRM classes such as bacterial-derived immunomodulators (e.g., BCG, which carries a risk of disseminated infection). The absence of mitogenicity — MFBLs did not increase DNA synthesis in resting spleen cells — further distinguishes them from non-specific mitogens [1].

Toxicology Genotoxicity Safety Pharmacology

Nafocare B3 Research and Industrial Application Scenarios Driven by Quantitative Evidence


Innate Immunity Screening: Human PMN Functional Assays Requiring Direct Neutrophil Activation

Studies using human PMN chemotaxis, adherence, phagocytosis, or intracellular killing assays should procure Nafocare B3, as it provides the only MFBL derivative with published microgram-level stimulation data in this cell type [1]. Other Nafocare variants lack this documentation and may fail to activate neutrophils.

Combined Innate-Adaptive Immune Profiling in Murine Models: Dual PMN and Lymphocyte Endpoints

Nafocare B3 delivers both class-level adaptive immune amplification (200–800% increase in splenic antibody-producing cells and fourfold IgG enhancement) [2] and specific innate PMN activation [1]. This dual profile makes it suitable for integrated immune profiling studies where both arms of immunity are endpoints.

Formulation Development Requiring Crystalline, X-ray-Confirmed Drug Substance for Batch-to-Batch Reproducibility

Procurement of Nafocare B3 is preferred for formulation studies demanding a crystalline solid with confirmed structural identity via x-ray crystallography, avoiding the batch variability risks inherent to the amorphous parent Nafocare B1 [2].

In Vivo BRM Studies Where Mitogenicity and Genotoxicity Must Be Excluded

For in vivo immunomodulation studies requiring a non-mitogenic, non-genotoxic BRM, Nafocare B3 is supported by class-level evidence showing no DNA synthesis increase in resting lymphocytes and no genotoxicity at 800 mg/kg in the mouse micronucleus assay [2], distinguishing it from mitogenic or genotoxic alternatives.

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